Cas no 2167452-22-2 (3-(trifluoromethyl)cyclobutane-1-carbonitrile)
3-(trifluoromethyl)cyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(trifluoromethyl)cyclobutane-1-carbonitrile
- F78246
- MFCD31705742
- 2167452-22-2
- PS-20498
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- Inchi: 1S/C6H6F3N/c7-6(8,9)5-1-4(2-5)3-10/h4-5H,1-2H2
- InChI Key: VRMDYBHMHOZRRF-UHFFFAOYSA-N
- SMILES: C1(C#N)CC(C(F)(F)F)C1
Computed Properties
- Exact Mass: 149.04523368g/mol
- Monoisotopic Mass: 149.04523368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 23.8Ų
3-(trifluoromethyl)cyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1298656-100mg |
3-(trifluoromethyl)cyclobutane-1-carbonitrile |
2167452-22-2 | 97% | 100mg |
$360 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1298656-250MG |
3-(trifluoromethyl)cyclobutane-1-carbonitrile |
2167452-22-2 | 97% | 250mg |
$575 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1298656-500MG |
3-(trifluoromethyl)cyclobutane-1-carbonitrile |
2167452-22-2 | 97% | 500mg |
$960 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1298656-1G |
3-(trifluoromethyl)cyclobutane-1-carbonitrile |
2167452-22-2 | 97% | 1g |
$1445 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1298656-5G |
3-(trifluoromethyl)cyclobutane-1-carbonitrile |
2167452-22-2 | 97% | 5g |
$4335 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3759-100MG |
3-(trifluoromethyl)cyclobutane-1-carbonitrile |
2167452-22-2 | 97% | 100MG |
¥ 1,920.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3759-250MG |
3-(trifluoromethyl)cyclobutane-1-carbonitrile |
2167452-22-2 | 97% | 250MG |
¥ 3,075.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3759-500MG |
3-(trifluoromethyl)cyclobutane-1-carbonitrile |
2167452-22-2 | 97% | 500MG |
¥ 5,121.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3759-1G |
3-(trifluoromethyl)cyclobutane-1-carbonitrile |
2167452-22-2 | 97% | 1g |
¥ 7,682.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3759-5G |
3-(trifluoromethyl)cyclobutane-1-carbonitrile |
2167452-22-2 | 97% | 5g |
¥ 23,047.00 | 2023-04-03 |
3-(trifluoromethyl)cyclobutane-1-carbonitrile Suppliers
3-(trifluoromethyl)cyclobutane-1-carbonitrile Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-(trifluoromethyl)cyclobutane-1-carbonitrile
Comprehensive Guide to 3-(Trifluoromethyl)cyclobutane-1-carbonitrile (CAS No. 2167452-22-2): Properties, Applications, and Market Insights
3-(Trifluoromethyl)cyclobutane-1-carbonitrile (CAS No. 2167452-22-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated cyclobutane derivative features a unique combination of a trifluoromethyl group and a nitrile functionality, making it a valuable building block for various synthetic applications. Its molecular formula is C6H6F3N, with a molecular weight of 149.11 g/mol.
The compound's cyclobutane ring structure contributes to its stability while allowing for strategic functionalization. The presence of the electron-withdrawing trifluoromethyl group (-CF3) significantly influences the compound's reactivity, making it particularly useful in nucleophilic substitution reactions. Meanwhile, the carbonitrile group (-CN) serves as a versatile handle for further chemical transformations, enabling the synthesis of more complex molecules.
Recent studies highlight the growing importance of fluorinated organic compounds in drug discovery, with 3-(trifluoromethyl)cyclobutane-1-carbonitrile emerging as a key intermediate. Researchers are particularly interested in its potential for creating bioactive molecules with improved metabolic stability and membrane permeability. The compound's lipophilicity profile, influenced by the trifluoromethyl group, makes it attractive for developing central nervous system (CNS) targeted drugs.
In the agrochemical sector, 3-(trifluoromethyl)cyclobutane-1-carbonitrile serves as a precursor for novel crop protection agents. The fluorine atoms in the molecule enhance the biological activity of resulting compounds while potentially reducing environmental persistence. This aligns with current industry trends toward developing sustainable agrochemicals with reduced ecological impact.
The synthesis of 3-(trifluoromethyl)cyclobutane-1-carbonitrile typically involves cyclobutane ring formation followed by strategic functional group introduction. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing demand for environmentally friendly production methods. Advanced catalytic systems are being explored to improve the efficiency of these synthetic routes.
From a commercial perspective, the market for fluorinated building blocks like 3-(trifluoromethyl)cyclobutane-1-carbonitrile is experiencing steady growth. Pharmaceutical companies are increasingly incorporating fluorine-containing motifs into their drug candidates, driving demand for such intermediates. The compound's high purity grade (typically >98%) ensures its suitability for sensitive applications in medicinal chemistry.
Storage and handling of 3-(trifluoromethyl)cyclobutane-1-carbonitrile require standard laboratory precautions. The compound should be kept in airtight containers under inert atmosphere to prevent moisture absorption and degradation. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with this chemical.
Analytical characterization of 3-(trifluoromethyl)cyclobutane-1-carbonitrile typically employs NMR spectroscopy (particularly 19F NMR for the trifluoromethyl group), mass spectrometry, and HPLC purity analysis. These techniques confirm the compound's identity and quality, which are crucial for research applications. The distinctive 19F NMR chemical shift of the CF3 group serves as a valuable diagnostic feature.
Future research directions for 3-(trifluoromethyl)cyclobutane-1-carbonitrile include exploring its potential in metal-catalyzed coupling reactions and as a scaffold for diverse heterocyclic systems. The compound's versatility makes it particularly valuable in fragment-based drug discovery approaches. Additionally, investigations into its metabolic fate in biological systems could provide insights for designing more effective pharmaceutical agents.
For researchers sourcing 3-(trifluoromethyl)cyclobutane-1-carbonitrile, it's important to verify the supplier's quality control protocols and analytical data. Many manufacturers now provide comprehensive certificates of analysis (CoA) including detailed spectroscopic characterization and chromatographic purity data. The compound is typically available in research quantities ranging from milligrams to kilograms.
In conclusion, 3-(trifluoromethyl)cyclobutane-1-carbonitrile (CAS No. 2167452-22-2) represents an important fluorinated synthetic intermediate with broad potential in medicinal chemistry and agrochemical development. Its unique structural features and versatile reactivity make it a valuable tool for researchers working on next-generation bioactive compounds. As the pharmaceutical industry continues to explore fluorine-containing therapeutics, the significance of such building blocks is likely to grow.
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